Cas no 80876-00-2 (tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate)

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate structure
80876-00-2 structure
Product name:tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
CAS No:80876-00-2
MF:C13H23NO2
MW:225.32722401619
MDL:MFCD09878904
CID:4659410
PubChem ID:13308985

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
    • (2S,3AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-INDOLE-2-CARBOXYLATE
    • tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
    • 1,1-Dimethylethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (ACI)
    • 1H-Indole-2-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, [2S-(2α,3aβ,7aβ)]- (ZCI)
    • MDL: MFCD09878904
    • Inchi: 1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
    • InChI Key: OCFZHGWTHXLDLR-DCAQKATOSA-N
    • SMILES: C([C@H]1N[C@H]2CCCC[C@H]2C1)(=O)OC(C)(C)C

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D968484-1g
(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
80876-00-2 95%
1g
$455 2024-07-28
eNovation Chemicals LLC
D968484-250mg
(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
80876-00-2 95%
250mg
$215 2024-07-28
eNovation Chemicals LLC
D968484-5g
(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
80876-00-2 95%
5g
$1780 2024-07-28
Enamine
EN300-1692442-2.5g
tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
80876-00-2 85%
2.5g
$845.0 2023-09-20
Enamine
EN300-1692442-0.1g
tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
80876-00-2 85%
0.1g
$138.0 2023-09-20
Enamine
EN300-1692442-1.0g
tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
80876-00-2 85%
1g
$398.0 2023-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0051-5g
(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
80876-00-2 97%
5g
13483.87CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0051-500mg
(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
80876-00-2 97%
500mg
¥5228.88 2025-01-21
Enamine
EN300-1692442-10g
tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
80876-00-2 85%
10g
$3080.0 2023-09-20
1PlusChem
1P01EIFU-100mg
(2S,3AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-INDOLE-2-CARBOXYLATE
80876-00-2 85%
100mg
$226.00 2024-04-21

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 4 atm, rt
Reference
Asymmetric alkylation of cyclic ketones with dehydroalanine via H-bond-directing enamine S access to enantiopure unnatural α-amino acids
Retini, Michele ; et al, Chemistry - A European Journal, 2022, 28(57),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  -78 °C; 18 h, rt
Reference
Continuous flow synthesis of ACE inhibitors from N-substituted L-alanine derivatives
Breen, Christopher P. ; et al, Chemistry - A European Journal, 2019, 25(64), 14527-14531

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thioure… Solvents: Toluene ;  16 h, 30 °C
2.1 Reagents: Diethylamine Solvents: Ethanol ;  16 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 4 atm, rt
Reference
Asymmetric alkylation of cyclic ketones with dehydroalanine via H-bond-directing enamine S access to enantiopure unnatural α-amino acids
Retini, Michele ; et al, Chemistry - A European Journal, 2022, 28(57),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Ethanol ;  16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 4 atm, rt
Reference
Asymmetric alkylation of cyclic ketones with dehydroalanine via H-bond-directing enamine S access to enantiopure unnatural α-amino acids
Retini, Michele ; et al, Chemistry - A European Journal, 2022, 28(57),

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Raw materials

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Preparation Products

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80876-00-2)tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
A1042260
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/5g/1g
Price ($):150.0/192.0/273.0/1742.0/436.0